Boc-D-thz-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-thz-OH is typically synthesized by reacting thiazolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Boc-D-thz-OH undergoes several types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol.
Substitution: The Boc group can be removed under acidic conditions to yield the free thiazolidine-2-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Free thiazolidine-2-carboxylic acid.
Scientific Research Applications
Boc-D-thz-OH has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: this compound is investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Boc-D-thz-OH involves its role as a protecting group in peptide synthesis. The Boc group shields the thiazolidine moiety from unwanted reactions during peptide assembly. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the functional thiazolidine group. This allows for further modifications or interactions with target molecules .
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative used in peptide synthesis.
Thiazolidine-5-carboxylic acid: Similar in structure but with different reactivity and applications.
N-Boc-thioproline: A related compound used as a cysteine protecting group
Uniqueness: Boc-D-thz-OH is unique due to its specific structure, which allows for selective introduction of thiazolidine moieties into peptides. Its stability and ease of removal make it a preferred choice in peptide synthesis and bioconjugation .
Properties
IUPAC Name |
(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNZTPXVSWUKF-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350897 |
Source
|
Record name | BOC-D-THZ-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63091-82-7 |
Source
|
Record name | BOC-D-THZ-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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